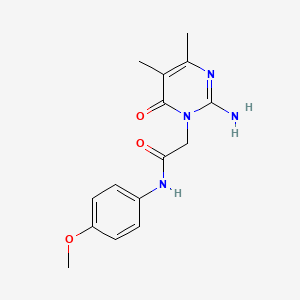

2-(2-amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(2-Amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with amino (NH₂) and methyl (CH₃) groups at positions 2, 4, and 3. The pyrimidinone ring is linked via an acetamide bridge to a 4-methoxyphenyl moiety. Its synthesis likely involves condensation reactions typical of pyrimidinone derivatives, though procedural details are absent in the reviewed materials.

Properties

IUPAC Name |

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-9-10(2)17-15(16)19(14(9)21)8-13(20)18-11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQGOYJNFKNMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 252.29 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a methoxyphenyl acetamide moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant antitumor properties. For instance, compounds similar to the one in focus have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells. In vitro assays revealed that certain analogs displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antiviral Properties

Research has also highlighted the antiviral potential of pyrimidine derivatives. A study demonstrated that compounds with similar structural features effectively inhibited viral replication in cell cultures, suggesting their utility in treating viral infections such as hepatitis C and HIV . The mechanism often involves the inhibition of viral polymerases or proteases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown promise as a urease inhibitor, which is relevant in managing conditions like kidney stones and certain infections . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance inhibitory potency.

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Antitumor activity against HCT 116 cells | 5.3 μM |

| Study B | Antiviral efficacy against HCV | 0.35 μM |

| Study C | Urease inhibition | 12.5 μM |

The biological activity of this compound is largely attributed to its ability to interact with specific targets within cells:

- Inhibition of Enzymatic Activity : The compound binds to active sites of enzymes like dihydrofolate reductase and urease.

- Disruption of Viral Replication : By inhibiting viral polymerases, it prevents the synthesis of viral nucleic acids.

- Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural similarities with several acetamide-linked heterocycles, differing primarily in substituents and core rings. Key analogues include:

Key Observations

In contrast, benzothiazole () and flavone () cores may confer π-π stacking interactions or planar rigidity for receptor binding.

Substituent Effects :

- The 4-methoxyphenyl group is recurrent in analogues (target compound, ), suggesting its role in modulating electronic properties or metabolic stability.

- Thioacetamide vs. Acetamide Linkages : Thioether bridges in may reduce polarity compared to the target compound’s acetamide, affecting membrane permeability.

Synthetic Accessibility: Yields for dihydropyrimidinone derivatives range from 60–80% (), indicating robust synthetic routes. The lower yield (50%) for flavone derivative VIf highlights challenges in multi-step syntheses.

The target compound’s dihydropyrimidinone core may align with kinase inhibition, though empirical data are needed.

Q & A

Basic: What are the key synthetic pathways and characterization methods for this compound?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, analogous compounds (e.g., pyrimidinone derivatives) are synthesized via condensation of dihydropyrimidinone cores with activated acetamide intermediates under reflux in polar aprotic solvents like DMF or DMSO . Characterization relies on:

- NMR Spectroscopy : NMR (DMSO-) resolves aromatic protons (δ 6.96–7.78 ppm), methoxy groups (δ ~3.77 ppm), and exchangeable NH protons (δ 10.06–12.45 ppm). NMR confirms carbonyl (C=O) and pyrimidinone ring signals .

- Mass Spectrometry : LC-MS (e.g., m/z 392.0 [M+H]) validates molecular weight .

- Melting Point : Consistency in melting range (e.g., 160–161°C) indicates purity .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD employs reaction path searches to identify optimal solvents, catalysts, and temperatures for pyrimidinone derivatives . Key steps:

Reaction Network Mapping : Simulate possible pathways (e.g., SN2 vs. radical mechanisms) for dihydropyrimidinone formation.

Thermodynamic Profiling : Calculate Gibbs free energy to favor exothermic steps.

Solvent Screening : COSMO-RS models predict solvent effects on reaction rates .

Validation : Compare computational predictions with small-scale experiments (e.g., 5% yield improvement via optimized solvent polarity) .

Basic: What analytical techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- 2D NMR (HSQC, HMBC) : Correlates - couplings to confirm connectivity (e.g., acetamide linkage to pyrimidinone vs. alternative regioisomers) .

- X-ray Crystallography : Resolves absolute configuration of chiral centers (if present) in crystalline derivatives .

- IR Spectroscopy : Detects characteristic carbonyl stretches (1680–1720 cm) and NH bending (1550–1600 cm) .

Advanced: How can statistical design of experiments (DoE) address contradictory yield data in scale-up synthesis?

Answer:

Contradictions often arise from unoptimized variables (e.g., stirring rate, reagent stoichiometry). A fractional factorial design (e.g., Box-Behnken) isolates critical factors:

- Variables : Temperature (60–120°C), solvent (DMF vs. THF), catalyst loading (0.1–1.0 mol%).

- Response Surface Modeling : Predicts interactions (e.g., temperature × solvent polarity) impacting yield .

- Case Study : A pyrimidinone synthesis achieved 85% yield (vs. initial 60%) by optimizing catalyst (Pd/C) loading and reaction time .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Hydrolytic Stability : Susceptible to hydrolysis at the acetamide bond in aqueous or high-humidity conditions. Store desiccated at −20°C .

- Photostability : Pyrimidinone rings may degrade under UV light; use amber vials for long-term storage .

- Thermal Stability : DSC/TGA analysis confirms decomposition onset at ~200°C .

Advanced: How can in silico models predict ADMET properties for preclinical studies?

Answer:

- QSAR Models : Train on pyrimidinone analogs to predict logP (lipophilicity) and solubility. For example, SwissADME estimates bioavailability (>30%) based on methoxy group polarity .

- CYP450 Inhibition : Molecular docking (e.g., AutoDock Vina) screens for interactions with CYP3A4/2D6 isoforms .

- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., nitro groups absent in this compound) .

Advanced: What strategies mitigate polymorphism issues in formulation?

Answer:

Polymorphism affects dissolution rates and bioavailability. Mitigation strategies include:

- Crystallization Screening : Use solvent/antisolvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .

- Hot-Melt Extrusion : Amorphous solid dispersions enhance solubility (e.g., 3× solubility improvement for a related dihydropyrimidinone) .

- Co-Crystallization : Co-formers like succinic acid improve thermal stability .

Basic: How to troubleshoot low yields in the final amide coupling step?

Answer:

- Activation Method : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency .

- Solvent Optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate pure product .

Advanced: Can continuous flow reactors improve sustainability in synthesis?

Answer:

Yes. Flow systems reduce waste and enhance reproducibility:

- Residence Time Control : Precise temperature (±1°C) and mixing prevent dihydropyrimidinone decomposition .

- Case Study : A thienopyrimidine analog achieved 92% yield in flow vs. 58% in batch .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to target proteins (e.g., kinase inhibition) by measuring thermal stabilization .

- SPR Biosensing : Quantify binding kinetics (k/k) for the acetamide moiety with immobilized receptors .

- CRISPR-Cas9 Knockout : Validate phenotype rescue in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.